molecular formula C17H19FN2O3S B14913252 2-(2-(4-Ethyl-2-fluorophenoxy)acetamido)-4,5-dimethylthiophene-3-carboxamide

2-(2-(4-Ethyl-2-fluorophenoxy)acetamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B14913252
M. Wt: 350.4 g/mol
InChI Key: XXWLRCVYHPVERM-UHFFFAOYSA-N
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Description

2-(2-(4-Ethyl-2-fluorophenoxy)acetamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl-fluorophenoxy group, an acetamido group, and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Ethyl-2-fluorophenoxy)acetamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Ethyl-Fluorophenoxy Intermediate: This step involves the reaction of 4-ethyl-2-fluorophenol with an appropriate acylating agent to form the ethyl-fluorophenoxy intermediate.

    Acetamidation: The ethyl-fluorophenoxy intermediate is then reacted with an acetamido group donor, such as acetic anhydride, under suitable conditions to introduce the acetamido functionality.

    Thiophene Ring Formation: The acetamido intermediate is then subjected to cyclization reactions to form the thiophene ring. This step may involve the use of sulfur-containing reagents and specific catalysts to facilitate the ring closure.

    Carboxamide Formation: Finally, the thiophene derivative is reacted with a carboxamide group donor, such as an amine, to introduce the carboxamide functionality, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Ethyl-2-fluorophenoxy)acetamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-(4-Ethyl-2-fluorophenoxy)acetamido)-4,5-dimethylthiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-Ethyl-2-fluorophenoxy)acetamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1-fluoro-2-nitrobenzene: A related compound with similar structural features but different functional groups.

    4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Another compound with a similar ethyl-fluorophenoxy moiety but different overall structure.

Uniqueness

2-(2-(4-Ethyl-2-fluorophenoxy)acetamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups and the presence of the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-[[2-(4-ethyl-2-fluorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C17H19FN2O3S/c1-4-11-5-6-13(12(18)7-11)23-8-14(21)20-17-15(16(19)22)9(2)10(3)24-17/h5-7H,4,8H2,1-3H3,(H2,19,22)(H,20,21)

InChI Key

XXWLRCVYHPVERM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)F

Origin of Product

United States

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